2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide
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Overview
Description
(S)-2-Amino-N-isopropyl-N-(isoquinolin-1-ylmethyl)propanamide is a compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-isopropyl-N-(isoquinolin-1-ylmethyl)propanamide typically involves the alkylation of isoquinoline derivatives. One efficient method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods: Industrial production methods for this compound may involve the use of metal catalysts or catalyst-free processes. For example, the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst has been reported as an efficient method for synthesizing isoquinoline derivatives . Additionally, catalyst-free synthesis methods utilizing hetaryl ureas and alcohols have been developed for the production of N-isoquinolin-1-yl carbamates .
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-N-isopropyl-N-(isoquinolin-1-ylmethyl)propanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include metal catalysts, such as copper(I) for intramolecular cyclization reactions , and mild oxidizing agents for the oxidation of iminium salts . The reaction conditions are typically mild, allowing for high yields and functional group tolerance.
Major Products: The major products formed from these reactions include N-substituted 3,4-dihydroisoquinolinone derivatives and isoquinoline N-oxides . These products are valuable intermediates in the synthesis of various biologically active compounds.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-N-(isoquinolin-1-ylmethyl)propanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, isoquinoline derivatives are known for their pharmacological properties, including anti-cancer, anti-malarial, and neuroprotective activities .
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-N-(isoquinolin-1-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-2-Amino-N-isopropyl-N-(isoquinolin-1-ylmethyl)propanamide include other isoquinoline derivatives, such as N-alkylated 3,4-dihydroisoquinolinones and N-isoquinolin-1-yl carbamates . These compounds share similar structural features and biological activities.
Uniqueness: What sets (S)-2-Amino-N-isopropyl-N-(isoquinolin-1-ylmethyl)propanamide apart is its specific substitution pattern and stereochemistry, which may confer unique pharmacological properties and reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H21N3O |
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Molecular Weight |
271.36 g/mol |
IUPAC Name |
2-amino-N-(isoquinolin-1-ylmethyl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C16H21N3O/c1-11(2)19(16(20)12(3)17)10-15-14-7-5-4-6-13(14)8-9-18-15/h4-9,11-12H,10,17H2,1-3H3 |
InChI Key |
YFWLBIXHFIYWQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC=CC2=CC=CC=C21)C(=O)C(C)N |
Origin of Product |
United States |
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